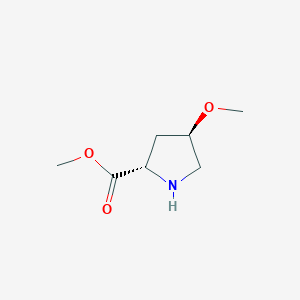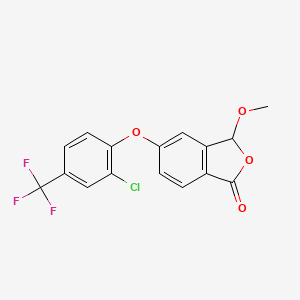
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenoxy group, and a methoxy group attached to an isobenzofuranone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- typically involves multiple steps, starting with the preparation of the isobenzofuranone core. One common method involves the condensation of phthalic anhydride with an appropriate phenol derivative under acidic conditions to form the isobenzofuranone structure. The introduction of the 2-chloro-4-(trifluoromethyl)phenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The methoxy group is usually introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which imparts unique chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties, due to the presence of the trifluoromethyl group.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical structure can enhance material properties.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The chloro-substituted phenoxy group may facilitate binding to specific protein targets, while the methoxy group can influence the compound’s overall polarity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Shares the trifluoromethyl and chloro-substituted phenoxy groups but differs in the core structure.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Contains similar substituents but has a nitro group instead of a methoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Features the trifluoromethyl and chloro groups on a pyridine ring instead of an isobenzofuranone core.
Uniqueness
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isobenzofuranone core provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
99199-11-8 |
|---|---|
Formule moléculaire |
C16H10ClF3O4 |
Poids moléculaire |
358.69 g/mol |
Nom IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H10ClF3O4/c1-22-15-11-7-9(3-4-10(11)14(21)24-15)23-13-5-2-8(6-12(13)17)16(18,19)20/h2-7,15H,1H3 |
Clé InChI |
MKMPBFBXWBSUOR-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
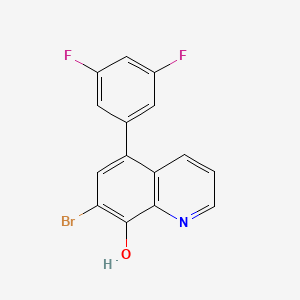
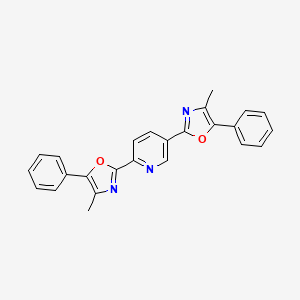
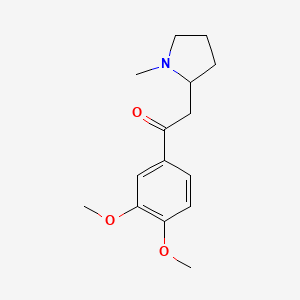


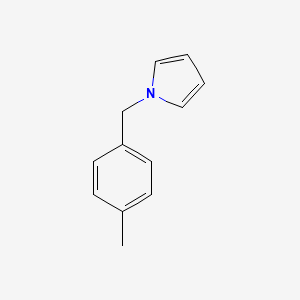
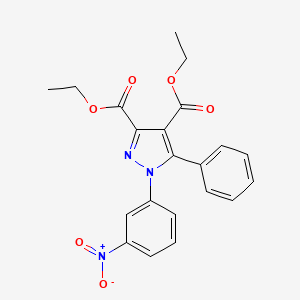
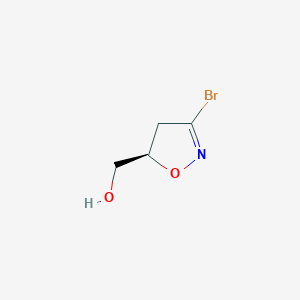

![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
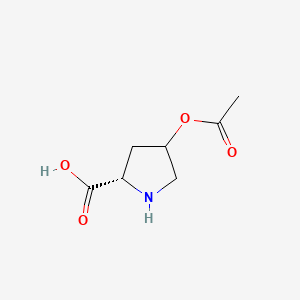
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
